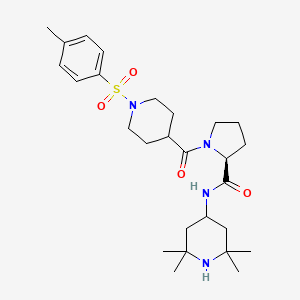

C27H42N4O4S

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H42N4O4S |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H42N4O4S/c1-19-8-10-22(11-9-19)36(34,35)30-15-12-20(13-16-30)25(33)31-14-6-7-23(31)24(32)28-21-17-26(2,3)29-27(4,5)18-21/h8-11,20-21,23,29H,6-7,12-18H2,1-5H3,(H,28,32)/t23-/m0/s1 |

InChI Key |

JUCBCFVEUINVCC-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4CC(NC(C4)(C)C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4CC(NC(C4)(C)C)(C)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of C27h42n4o4s and Its Analogues

Retrosynthetic Analysis and Key Synthetic Intermediates for C27H42N4O4S

Retrosynthetic analysis of Darunavir reveals a convergent synthetic strategy is often most effective. The structure can be disconnected into three primary building blocks. acs.orgresearchgate.net The core of the molecule is a chiral diamino alcohol backbone. Key disconnections are typically made at the carbamate and sulfonamide linkages.

This approach identifies the following key synthetic intermediates:

(2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane: This commercially available chiral epoxide serves as a crucial starting material for building the central hydroxyethylamine scaffold. nih.govacs.org

4-Aminobenzenesulfonamide derivative: A protected p-aminobenzenesulfonyl chloride is required for the introduction of the sulfonamide portion of the molecule. researchgate.net

One common retrosynthetic pathway involves the ring-opening of the chiral epoxide with isobutylamine, followed by sulfonylation and subsequent coupling with the activated bis-THF alcohol. epo.org An alternative strategy employs an asymmetric glycolate aldol addition to construct the core, offering a different approach to establishing the required stereocenters. acs.orgnih.gov

| Intermediate Name | Molecular Formula | Role in Synthesis | Common Starting Material Source |

|---|---|---|---|

| (2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | C15H21NO3 | Forms the central hydroxyethylamine backbone | Commercially available |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | C6H10O3 | Provides the P2 ligand (bis-THF moiety) | Synthesized via multi-step routes, e.g., from isocitrate acs.org |

| 4-Amino-N-isobutylbenzenesulfonamide | C10H16N2O2S | Forms the P2' sulfonamide tail | Synthesized from p-nitrobenzenesulfonyl chloride |

Development of Efficient and Scalable Synthetic Pathways for this compound

The industrial synthesis of Darunavir has evolved to optimize yield, reduce costs, and improve safety. Early syntheses often relied on hazardous intermediates like azido epoxides. epo.org Modern, scalable routes prioritize the use of more stable and readily available starting materials.

A widely adopted pathway begins with the regioselective opening of N-Boc-protected (2R,3S)-epoxide with isobutylamine. acs.org The resulting amino alcohol is then reacted with a protected 4-aminobenzenesulfonyl chloride, such as p-nitrobenzenesulfonyl chloride. epo.org This is a critical step where impurities can arise. researchgate.net Following sulfonylation, the nitro group is reduced to an amine, typically via catalytic hydrogenation (e.g., using Pd/C). acs.org The final key step is the deprotection of the Boc group and subsequent coupling with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to form the carbamate linkage, yielding Darunavir. google.comepo.org

Researchers have also developed alternative pathways to improve efficiency. For instance, a titanium tetrachloride-mediated asymmetric glycolate aldol addition has been used to construct the chiral backbone. acs.orgnih.gov Another approach focuses on developing more economical routes to the expensive (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate, such as synthesis from monopotassium isocitrate derived from fermentation processes. acs.org

Strategies for Derivatization and Chemical Diversification of the this compound Core

To improve activity against resistant viral strains, extensive research has focused on the chemical diversification of the Darunavir scaffold. nih.govacs.org Structure-activity relationship (SAR) studies have identified key regions of the molecule, designated P1, P1', P2, and P2', that can be modified to enhance binding interactions with the target enzyme. acs.orgnih.gov

P1' and P2' Modifications: The isobutyl group (P1') and the aminophenyl group (P2') are common targets for modification. acs.org Analogues have been synthesized by reacting the core amino alcohol intermediate with a diverse range of substituted aryl sulfonyl chlorides to alter the P2' moiety. nih.gov Similarly, the P1' position can be diversified by using different amines in the initial epoxide ring-opening step. nih.govacs.org

P2 Modifications: The bis-THF moiety at the P2 position is crucial for potency. nih.gov However, analogues have been created by replacing it with other cyclic or acyclic ethers to probe the binding pocket. acs.org

Core Scaffold Alterations: More fundamental changes involve modifying the hydroxyethylamine core itself, although this is less common as this part of the structure is highly optimized for interacting with the catalytic aspartate residues of the enzyme. researchgate.net

These derivatization strategies have led to the synthesis of numerous analogues, some of which exhibit improved inhibitory activity compared to the parent compound. nih.govacs.org

| Modification Site | Strategy | Example of Modified Group | Reference |

|---|---|---|---|

| P1' (Isobutyl group) | Varying the amine in the epoxide opening step | N-2-ethylbutyl | acs.org |

| P2' (Aminophenyl group) | Using diverse 4-substituted aryl sulfonyl chlorides | Halogenated phenyls, alkoxy-substituted phenyls | nih.govacs.org |

| P2 (bis-THF group) | Replacing the bicyclic ether | gem-difluorides bis-THF | chula.ac.th |

Advanced Spectroscopic and Chromatographic Methods for Research-Grade Characterization of this compound

The unambiguous characterization of research-grade Darunavir and its impurities requires a combination of advanced analytical techniques. nih.gov These methods are essential for confirming the chemical structure, assessing purity, and identifying any related substances or degradation products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are fundamental for complete structural elucidation. nih.govnih.gov These techniques allow for the assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition (this compound). nih.gov Tandem MS (MS/MS) is used to study fragmentation patterns, which helps in the structural characterization of the parent drug and its degradation products or impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Darunavir. nih.govresearchgate.net Validated stability-indicating HPLC methods can separate Darunavir from process-related impurities and degradation products formed under stress conditions. nih.govnih.gov A typical method might use a C8 or C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute stereochemistry of Darunavir. rcsb.orgresearchgate.netnih.gov It has been instrumental in understanding how the molecule binds to its target, revealing key hydrogen bonds and hydrophobic interactions. rcsb.orgacs.org

| Technique | Purpose | Typical Findings/Parameters |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Structural elucidation and confirmation | Complete assignment of proton and carbon chemical shifts nih.gov |

| Mass Spectrometry (HRMS, MS/MS) | Molecular formula confirmation and impurity identification | Accurate mass measurement confirming this compound; fragmentation analysis nih.govnih.gov |

| HPLC | Purity assessment and separation of related substances | Retention time of ~5.9 min on specific C18 columns; detection at ~265 nm researchgate.netbiomedres.us |

| X-ray Crystallography | Determination of 3D structure and absolute stereochemistry | Crystal structure data deposited in Protein Data Bank (e.g., PDB ID: 4LL3) rcsb.org |

Compound Names Table

| Chemical Name/Identifier |

| This compound |

| Darunavir |

| (2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |

| 4-Amino-N-isobutylbenzenesulfonamide |

| p-Nitrobenzenesulfonyl chloride |

| Isobutylamine |

| Aniline |

| Phthalic anhydride |

Molecular Design Principles and Structure Activity Relationships Sar of C27h42n4o4s

Rational Design Considerations for the Heterobifunctional Architecture of C27H42N4O4S

Compounds with the molecular formula this compound, such as Bavdegalutamide, are classified as Proteolysis-Targeting Chimeras (PROTACs). nih.govguidetopharmacology.org These are heterobifunctional molecules, meaning they are composed of three distinct chemical moieties: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govwindows.net The rational design of this architecture is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. windows.netaacrjournals.org

The design of Bavdegalutamide involved meticulous optimization. umich.edu It features an aryloxy cyclohexane (B81311) Androgen Receptor (AR) antagonist, a short and rigid piperidine-piperazine linker, and a ligand for the cereblon (CRBN) E3 ligase. nih.govtandfonline.com This specific combination was engineered to induce the formation of a stable ternary complex between the AR and the CRBN E3 ligase, which is a critical step for subsequent protein degradation. nih.govdelveinsight.com The linker, in particular, plays a crucial role; its length and rigidity are optimized to correctly orient the two proteins, facilitating the transfer of ubiquitin to the target protein. windows.netyuntsg.com

Identification of Key Structural Features Influencing Target Protein Engagement for this compound

The efficacy of this compound compounds is highly dependent on the specific structural features that govern their interaction with both the target protein and the E3 ligase.

The portion of Bavdegalutamide designed to bind to the AR is a potent antagonist that targets the ligand-binding domain (LBD) of the receptor. cancer.govaacrjournals.org This interaction is crucial for its function. The AR-binding moiety of Bavdegalutamide utilizes a cyclohexyl group to engage with the AR LBD. aacrjournals.orgaacrjournals.org Notably, Bavdegalutamide has demonstrated a binding affinity for the AR that is approximately five times higher than that of enzalutamide (B1683756), a conventional AR antagonist. aacrjournals.orgaacrjournals.org This strong binding is a key factor in its ability to effectively recruit the AR to the E3 ligase for degradation. cancer.gov Furthermore, this molecule has shown the ability to degrade not only the wild-type AR but also several clinically relevant mutant forms of the receptor. urotoday.comnih.gov

A key function of this compound as a PROTAC is to induce and stabilize a ternary complex, which consists of the AR, the PROTAC molecule itself, and the E3 ligase. nih.govresearchgate.net The formation of a productive ternary complex is essential for the ubiquitination and subsequent degradation of the target protein. nih.gov The characteristics of the linker and the specific binding modes of the two ligands are critical in determining the geometry and stability of this complex. windows.net The ability of Bavdegalutamide to effectively form this trimer complex with AR and the cereblon E3 ubiquitin ligase directly triggers the ubiquitination and subsequent degradation of the AR by the proteasome. delveinsight.comurotoday.com It is this induced proximity that drives the catalytic nature of PROTACs, where a single molecule can mediate the degradation of multiple target protein molecules. aacrjournals.orgcancer.gov

Impact of Substituent Modifications on the Biological Activity Profile of this compound Analogues

The biological activity of PROTACs like those represented by this compound is highly sensitive to modifications in their structure. Structure-activity relationship (SAR) studies often focus on altering the linker, the target-binding ligand, or the E3 ligase ligand to optimize properties such as degradation efficiency (DC50) and maximal degradation (Dmax). tandfonline.comyuntsg.com

For instance, the development of ARV-766, an analogue of Bavdegalutamide, involved optimizing both the AR ligand and the E3 ligase ligand to achieve a more favorable profile. nih.gov Preclinical data for ARV-766 showed robust suppression of tumor growth even in the presence of high androgen concentrations. nih.gov

The table below summarizes the activity of Bavdegalutamide and the impact of certain AR mutations on its efficacy.

| Compound/Condition | Target | Activity | Research Finding |

| Bavdegalutamide (ARV-110) | Wild-type AR | DC50 < 1 nM in LNCaP and VCaP cells | Completely degrades AR in all tested cell lines. medchemexpress.com |

| Bavdegalutamide (ARV-110) | Mutant AR (T878A/S, H875Y) | Enhanced activity | Shows enhanced clinical activity in patients with these mutations. delveinsight.comurotoday.com |

| Bavdegalutamide (ARV-110) | Mutant AR (L702H) | Not potently degraded | This common mutation confers resistance to Bavdegalutamide's effects. delveinsight.com |

| ARV-766 | Androgen Receptor | Robust tumor growth suppression | Developed by optimizing the AR and E3 ligase ligands of ARV-110. nih.gov |

This table is generated based on available research data and is for illustrative purposes.

These findings underscore the importance of subtle structural changes in overcoming resistance mechanisms, such as specific AR mutations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govchemrxiv.org For androgen receptor modulators, QSAR models have been developed to analyze the structural features that influence binding affinity. chemrxiv.orgresearchgate.net These models can identify key molecular descriptors, such as hydrophobicity, the presence of a steroidal nucleus, and hydrogen bond donors, that contribute to receptor binding. chemrxiv.org

While specific QSAR studies exclusively focused on the this compound series are not extensively detailed in the public domain, the principles of QSAR are highly relevant to the optimization of such PROTACs. nih.gov By developing QSAR models, researchers can predict the activity of new analogues, screen virtual compound libraries, and guide the synthesis of molecules with improved efficacy and selectivity for the androgen receptor. nih.govmdpi.com This approach can accelerate the discovery and development of next-generation AR degraders by providing a rational basis for chemical modifications. nih.gov

Mechanisms of Action Moa of C27h42n4o4s at the Molecular and Cellular Level

Elucidation of the "Hold and Kill" Mechanism in C27H42N4O4S-Mediated Cellular Modulation

While the term "hold and kill" is more formally associated with a newer class of therapeutics called Regulated Induced Proximity Targeting Chimeras (RIPTACs), the underlying principle of sustained inhibition leading to cell death can be conceptually applied to the action of darolutamide (B1677182). acs.orghaldatx.com Darolutamide's potent and sustained antagonism of the AR effectively "holds" the receptor in an inactive state. nih.gov This prolonged blockade of AR signaling disrupts essential cellular processes for survival and proliferation, ultimately "killing" the cancer cells. drugbank.com

The "hold" aspect is achieved through darolutamide's high binding affinity for the androgen receptor, which is greater than that of other antiandrogens like enzalutamide (B1683756) and apalutamide. drugbank.comjhoponline.com This strong binding competitively inhibits androgens from activating the receptor. patsnap.com The "kill" effect is the downstream consequence of this inhibition, leading to a decrease in prostate cancer cell proliferation and tumor size. drugbank.com

Detailed Molecular Interactions of this compound with the Androgen Receptor (AR) and Associated Transcription Regulation Proteins

Darolutamide exerts its inhibitory effects on the androgen receptor through several distinct mechanisms:

Competitive Inhibition of Androgen Binding: It directly competes with natural androgens, such as testosterone (B1683101) and dihydrotestosterone, for the ligand-binding domain of the AR. patsnap.com By occupying this site, darolutamide prevents the conformational changes necessary for receptor activation. patsnap.com

Inhibition of AR Nuclear Translocation: Upon activation, the AR typically moves from the cytoplasm into the nucleus to regulate gene expression. patsnap.com Darolutamide disrupts this process, preventing the AR from reaching its target genes within the nucleus. drugbank.comoncologynewscentral.compatsnap.comnih.govcancercareontario.camedicalletter.orgcancer.gov

Inhibition of AR-Mediated Transcription: Even if some AR molecules were to translocate to the nucleus, darolutamide inhibits their ability to bind to DNA and mediate the transcription of androgen-responsive genes. drugbank.comoncologynewscentral.compatsnap.commedicalletter.orgcancer.gov This is a critical step in halting the cancer cell's growth signals.

Modulation of Co-regulator Recruitment: The function of the AR is also dependent on the recruitment of co-activator and co-repressor proteins. patsnap.com Darolutamide alters the AR's surface in a way that impedes the recruitment of co-activators, further diminishing its transcriptional activity. patsnap.comnih.gov

Research has shown that darolutamide strongly depletes the AR from gene regulatory regions and blocks the activation of enhancers and super-enhancers at the chromatin level. nih.govnih.gov This is evidenced by reductions in histone markers of active enhancers, such as H3K27 acetylation and H3K4 monomethylation, as well as reduced binding of key transcription-regulating proteins like FOXA1, MED1, and BRD4. nih.govnih.gov

Downstream Cellular Signaling Pathway Perturbations Induced by this compound

The inhibition of the AR by darolutamide leads to significant changes in several downstream signaling pathways. A primary effect is the marked reduction in the expression of androgen-regulated genes, which are crucial for the growth and survival of prostate cancer cells. nih.gov This includes a significant decrease in the levels of prostate-specific antigen (PSA), a well-known biomarker for prostate cancer activity. drugbank.com

Transcriptomic and proteomic analyses have revealed that darolutamide treatment leads to notable effects on several key pathways beyond direct AR signaling, including:

Cholesterol homeostasis

Fatty acid metabolism nih.govmdpi.com

The unfolded protein response nih.govmdpi.com

The PI3K/AKT/MTOR pathway nih.gov

By blocking AR-driven transcriptional signaling, darolutamide effectively reverses the gene expression changes induced by androgens. nih.govmdpi.com

This compound-Induced Cellular Responses: Programmed Cell Death, Cell Cycle Dynamics, and Senescence

The disruption of AR signaling by darolutamide triggers several key cellular responses that contribute to its anti-cancer effects:

Programmed Cell Death (Apoptosis): By blocking the pro-survival signals mediated by the AR, darolutamide can induce apoptosis in cancer cells. tandfonline.com Recent studies have also suggested that darolutamide can induce a form of programmed cell death called ferroptosis by downregulating SREBP1 and FASN, particularly in AR-positive prostate cancer cells. ijbs.com

Cell Cycle Dynamics: Darolutamide has been shown to cause cell cycle arrest, specifically at the G1-S transition. aacrjournals.orgresearchgate.net This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21, which prevents the hyperphosphorylation of the retinoblastoma protein (Rb). aacrjournals.orgresearchgate.net This blockade of S-phase entry halts cell proliferation. aacrjournals.org

Senescence: While less extensively documented for darolutamide specifically, the induction of cellular senescence is a known outcome of potent androgen deprivation and AR inhibition. Senescence is a state of irreversible growth arrest, which can contribute to long-term tumor control.

| Cellular Response | Key Molecular Mediators | Outcome |

|---|---|---|

| Programmed Cell Death (Apoptosis and Ferroptosis) | Downregulation of SREBP1-FASN axis | Induction of cancer cell death |

| Cell Cycle Arrest | Upregulation of p21, inhibition of Rb hyperphosphorylation | Blockade of G1-S transition, halting proliferation |

| Senescence | Prolonged AR signaling blockade | Irreversible growth arrest |

Investigation of Adaptive Resistance Mechanisms to this compound in Preclinical Cellular Models

Despite the effectiveness of darolutamide, resistance can develop over time. Preclinical studies have identified several potential mechanisms:

Androgen Receptor Splice Variants (AR-Vs): One of the most significant resistance mechanisms is the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain. dovepress.com These variants can be constitutively active, driving cancer progression even in the absence of androgens and despite the presence of AR antagonists like darolutamide. patsnap.comdovepress.com

The AKR1C3/AR-V7 Axis: The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) is involved in intratumoral androgen synthesis and can stabilize AR-V7. dovepress.comaacrjournals.org The AKR1C3/AR-V7 complex has been shown to confer cross-resistance to darolutamide and other second-generation antiandrogens. aacrjournals.orgaacrjournals.org Targeting AKR1C3 can resensitize resistant cells to darolutamide. aacrjournals.orgaacrjournals.org

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain growth and survival. These can include the PI3K/AKT/mTOR and MAPK pathways. explorationpub.com

Androgen Receptor Gene Mutations: While darolutamide is effective against some AR mutations that confer resistance to other antiandrogens, the emergence of new mutations can still lead to resistance. dovepress.comaacrjournals.org

| Resistance Mechanism | Description |

|---|---|

| AR Splice Variants (e.g., AR-V7) | Ligand-binding domain is absent, leading to constitutive activity. |

| AKR1C3/AR-V7 Axis | AKR1C3 stabilizes AR-V7, promoting resistance. |

| Bypass Signaling Pathways | Activation of alternative growth pathways (e.g., PI3K/AKT/mTOR). |

| AR Gene Mutations | New mutations in the AR gene can reduce drug efficacy. |

Preclinical Efficacy and Selectivity Studies of C27h42n4o4s in Disease Models

In Vitro Anti-Proliferative and Cytotoxic Activity of C27H42N4O4S in Cancer Cell Lines

Darolutamide (B1677182) has demonstrated strong anti-proliferative effects in androgen-dependent prostate cancer cell lines. researchgate.netresearchgate.net Studies show that the compound, along with its main metabolite keto-darolutamide, effectively inhibits testosterone-induced AR translocation into the cell nucleus. nih.gov This action leads to a marked downregulation of androgen target genes, reduced AR binding to gene regulatory regions, and a subsequent decrease in cancer cell viability. researchgate.netnih.gov

Darolutamide exhibits potent, dose-dependent inhibition of cell viability in androgen receptor-positive prostate cancer cell lines. nih.gov In androgen-stimulated VCaP and LAPC-4 cells, darolutamide showed superior inhibition of proliferation compared to other agents. researchgate.net Notably, it retains its antagonistic activity even against several AR mutants known to confer resistance to other AR antagonists. nih.govaacrjournals.org For instance, darolutamide is a strong antagonist for the wild-type AR and for mutants like W742C, where other antagonists may show reduced efficacy or even agonist activity. nih.govaacrjournals.org This is attributed to its flexible chemical structure, which allows it to bind effectively within the mutated AR ligand-binding pocket. nih.govresearchgate.net

The inhibitory concentration (IC50) values highlight its potent activity across different AR-positive cell lines.

Table 1: In Vitro Inhibition of Prostate Cancer Cell Viability (IC50) by Darolutamide

| Cell Line | IC50 (nM) |

|---|---|

| VCaP | 410 ± 150 |

| LAPC-4 | 500 ± 220 |

| LNCaP | 5,260 ± 2,510 |

Data sourced from studies on androgen-stimulated prostate cancer cells. The higher IC50 in LNCaP cells is consistent with the presence of the T878A AR mutation in this cell line. nih.gov

Preclinical research on darolutamide has predominantly focused on prostate cancer due to its mechanism of action as an androgen receptor antagonist. While it shows strong efficacy in various prostate cancer models, including those resistant to other therapies, comprehensive data on its comparative efficacy across a diverse range of other cancer phenotypes is not extensively detailed in the available literature. Its potent activity is noted in prostate cancer models harboring various AR mutations that confer resistance to other treatments. aacrjournals.org

Efficacy Assessment of this compound in Advanced In Vitro Systems (e.g., Organoids, 3D Culture)

In advanced 3D culture models, which more closely mimic the in vivo tumor microenvironment, darolutamide effectively inhibits spheroid formation in androgen-dependent prostate cancer cell lines. researchgate.netresearchgate.net In studies using VCaP and LAPC-4 cells, darolutamide demonstrated a strong, dose-dependent reduction of androgen-induced spheroid formation. nih.gov Furthermore, in patient-derived organoid models of androgen-sensitive, AR-positive prostate cancer, the addition of darolutamide to standard chemotherapy increased the anti-tumor effect. aacrjournals.orgnih.gov

In Vivo Anti-Tumor Activity of this compound in Xenograft and Syngeneic Animal Models

In vivo studies have consistently confirmed the potent anti-tumor activity of darolutamide. researchgate.net Oral administration of the compound markedly reduces the growth of both cell line-derived and patient-derived xenografts (PDX). nih.govresearchgate.net

As a single agent, darolutamide demonstrates significant anti-tumor activity in various xenograft models of prostate cancer. aacrjournals.org In studies using the LAPC-4 cell line-derived xenograft and the KuCaP-1 patient-derived xenograft, oral dosing of darolutamide led to a marked reduction in tumor growth. researchgate.netnih.gov Research on the LuCaP96 PDX model also showed strong anti-tumor activity. researchgate.netaacrjournals.org Furthermore, in the KuCaP-1 xenograft model, which harbors the therapy-resistant AR W742C mutation, darolutamide showed superior in vivo activity compared to enzalutamide (B1683756). aacrjournals.org

Table 2: In Vivo Monotherapy Efficacy of Darolutamide in Xenograft Models

| Xenograft Model | Efficacy Outcome (ΔT/ΔC %) |

|---|---|

| LuCaP96 | 6% |

| LAPC-4 | 36% |

| KuCaP-1 (100 mg/kg) | 26% |

ΔT/ΔC % represents the change in tumor volume in treated vs. control groups, with a lower value indicating higher efficacy. researchgate.netaacrjournals.orgaacrjournals.org

Preclinical studies have explored the synergistic potential of darolutamide with other cancer therapies. When combined with docetaxel (B913), a standard chemotherapy agent, darolutamide augmented the anti-tumor effect in prostate cancer organoids and PDX models. aacrjournals.orgnih.gov This combination was effective even in a castration-resistant model that was progressive on docetaxel and enzalutamide. aacrjournals.org The mechanism appears to involve an enhanced cell cycle arrest. aacrjournals.orgnih.gov

Darolutamide also shows synergistic effects when combined with targeted alpha-therapies like PSMA-TTC, enhancing anti-tumor efficacy in prostate cancer xenografts. nih.govaacrjournals.org Additionally, studies have demonstrated synergistic anti-tumor effects in combination with radium-223 (B1233065) in LNCaP prostate cancer models, both in vitro and in vivo. nih.gov Combination with PI3K/AKT/mTOR pathway inhibitors has also shown superior efficacy in preclinical models, leading to increased apoptosis. researchgate.net

Despite a comprehensive search for the chemical compound with the molecular formula this compound, public domain information regarding its preclinical efficacy, selectivity, and effects on the tumor microenvironment is not available.

Extensive searches for this specific molecular formula did not yield a recognized common name, investigational drug code, or any published scientific literature detailing its use in disease models. As a result, the requested article focusing on the preclinical efficacy and selectivity studies of this compound in disease models, including its effects on the tumor microenvironment, cannot be generated at this time.

The successful creation of a scientifically accurate and detailed article as per the provided outline is contingent on the availability of foundational data from preclinical research. This includes, but is not limited to, studies identifying the compound, its biological targets, and its activity in various experimental models of disease. Without access to such fundamental information, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication in peer-reviewed scientific journals are necessary for the scientific community to understand the potential therapeutic applications and biological effects of the compound this compound. Once such information becomes publicly accessible, a comprehensive review of its preclinical profile can be compiled.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of C27h42n4o4s

In Vitro Metabolic Stability and Enzyme Interaction Profiles of C27H42N4O4S in Hepatic Systems

In vitro studies using hepatic systems, such as liver microsomes, are crucial for understanding the metabolic stability and potential enzymatic interactions of a new chemical entity. For Grapiprant, these studies have been primarily conducted using canine liver microsomes to identify its metabolic pathways.

The biotransformation of Grapiprant in these systems leads to the formation of several metabolites. noahcompendium.co.uk Four primary metabolites have been identified, resulting from oxidation and deamination reactions. noahcompendium.co.ukdrugbank.com The major metabolite is formed through N-deamination, with other minor metabolites produced via hydroxylation and N-oxidation. noahcompendium.co.ukdrugbank.com The pharmacological activities of these identified metabolites have not been reported. noahcompendium.co.uk

In vitro protein binding assays indicate that Grapiprant is extensively bound to serum proteins, with a particular affinity for albumin. noahcompendium.co.ukdrugbank.com In studies with dog serum, the unbound fraction of Grapiprant was found to be low, which is a critical parameter for understanding its distribution and availability to target tissues. noahcompendium.co.uk

Table 1: Metabolites of Grapiprant Identified in In Vitro Dog Hepatic Microsome Studies

| Metabolite | Metabolic Pathway | Relative Abundance |

|---|---|---|

| M1 | N-deamination | Major noahcompendium.co.ukdrugbank.com |

| M2 | Hydroxylation | Minor noahcompendium.co.ukdrugbank.com |

| M3 | Hydroxylation | Minor noahcompendium.co.ukdrugbank.com |

| M4 | N-oxidation | Minor noahcompendium.co.ukdrugbank.com |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of this compound in Animal Models

The ADME profile of Grapiprant has been characterized in several animal models, including dogs, cats, and horses, revealing species-specific pharmacokinetic parameters.

Absorption: Grapiprant is rapidly absorbed following oral administration in preclinical species. noahcompendium.co.ukdrugbank.com In fasted dogs, maximum serum concentrations (Tmax) are observed within one hour of administration. noahcompendium.co.uk The presence of food has been shown to significantly reduce the rate and extent of absorption, decreasing oral bioavailability. noahcompendium.co.ukdrugbank.com For instance, in dogs, bioavailability was reported to be 89% in the fasted state compared to 33% in the fed state. noahcompendium.co.uk In horses, a mean oral bioavailability of 39% has been reported. drugbank.comwikipedia.org Studies in Beagle dogs have also indicated that plasma levels increase with the dose, although not in a linear fashion, which may suggest the saturation of efflux pumps or metabolic enzymes at higher doses. nih.gov

Distribution: Following absorption, Grapiprant exhibits a high degree of binding to plasma proteins, approximately 95%, primarily with albumin. drugbank.com The volume of distribution has been reported to be 918 ml/kg in cats, suggesting distribution into tissues. drugbank.com

Metabolism: Consistent with in vitro findings, the metabolism in dogs involves N-deamination, hydroxylation, and N-oxidation. noahcompendium.co.uk The parent compound, Grapiprant, is the major product found in excretions in dogs. noahcompendium.co.uk

Excretion: The primary route of excretion for Grapiprant varies between species. In dogs, it is mainly eliminated through the feces (approximately 65%), with a smaller portion (around 20%) excreted in the urine. noahcompendium.co.uk In horses, studies have shown that from an administered dose, approximately 55% is excreted in bile, 19% in feces, and 15% in urine. drugbank.comwikipedia.orgnewdrugapprovals.org The majority of the dose is typically eliminated within 48 to 72 hours. noahcompendium.co.ukdrugbank.com The elimination half-life is relatively short, reported as approximately 5 hours in dogs and ranging from 5.86 to 11.1 hours in horses in different studies. drugbank.comtodaysveterinarypractice.comnih.gov

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Grapiprant in Animal Models

| Parameter | Species | Value | Condition |

|---|---|---|---|

| Bioavailability (F) | Dog | 89% | Fasted noahcompendium.co.uk |

| Dog | 33% | Fed noahcompendium.co.uk | |

| Horse | 39% | N/A drugbank.comwikipedia.org | |

| Tmax | Dog | <1 hour | Fasted noahcompendium.co.uk |

| Horse | 1.5 hours | N/A drugbank.comwikipedia.org | |

| Protein Binding | Dog | ~95% | N/A drugbank.com |

| Volume of Distribution (Vd) | Cat | 918 ml/kg | N/A drugbank.com |

| Elimination Half-life (t1/2) | Dog | ~5 hours | N/A todaysveterinarypractice.com |

| Horse | 5.86 - 11.1 hours | N/A drugbank.comnih.gov | |

| Primary Excretion Route | Dog | ~65% Feces | N/A noahcompendium.co.uk |

| ~20% Urine | N/A noahcompendium.co.uk | ||

| Horse | 55% Bile, 19% Feces, 15% Urine | N/A drugbank.comwikipedia.org |

Development and Validation of Pharmacodynamic Biomarkers for this compound Activity in Preclinical Settings

The pharmacodynamic activity of Grapiprant is directly linked to its mechanism of action as a selective antagonist of the prostaglandin (B15479496) EP4 receptor. drugbank.comunipi.it The EP4 receptor is the primary mediator of PGE2-driven pain and inflammation. noahcompendium.co.ukwikipedia.org Therefore, the development of pharmacodynamic biomarkers focuses on measuring the engagement of this target and its downstream biological effects.

A key approach to assessing pharmacodynamic activity involves the ex vivo stimulation of biological samples. One preclinical study in horses utilized the measurement of tumor necrosis factor-alpha (TNF-α) concentrations in blood samples stimulated with PGE2. nih.gov The results indicated significant stimulation of TNF-α for 2 to 4 hours following Grapiprant administration, suggesting that the inhibition of PGE2-induced TNF-α production could serve as a quantifiable pharmacodynamic biomarker for EP4 receptor engagement. nih.gov

In various animal models of arthritis, the efficacy of Grapiprant has been demonstrated through functional outcomes such as the reduction of pain and inflammation. nih.govunipi.it While these clinical endpoints are crucial for demonstrating efficacy, molecular biomarkers provide a more direct measure of the drug's pharmacological effect on its target. mdpi.com The development of such biomarkers is essential for establishing a clear link between drug exposure and biological activity in preclinical studies. nih.gov

Correlation of this compound Exposure with Biological Responses in Animal Models

Preclinical studies have established a correlation between the systemic exposure to Grapiprant and its pharmacodynamic effects. The anti-inflammatory and analgesic responses are reported to be dose-dependent. drugbank.comwikipedia.org Higher administered doses result in higher plasma concentrations, which correspond to a greater biological response. nih.gov

The concept of a Minimum Effective Concentration (MEC) is useful for correlating exposure with efficacy. Studies in horses have compared the plasma concentrations achieved after a specific dose to the MEC established in dogs. nih.govnih.gov For example, it was noted that a 2 mg/kg oral dose in horses did not achieve the plasma concentrations associated with efficacy in dogs, directly linking insufficient exposure to a lack of expected biological response. nih.gov Conversely, another study in horses found that plasma concentrations remained above the canine MEC for 2-3 hours post-administration, indicating a period of effective target engagement. nih.gov

This relationship between exposure and response is fundamental for translating preclinical findings. nih.gov By establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship in animal models, researchers can better predict the behavior of the compound and its therapeutic window.

Computational Chemistry and Molecular Modeling Approaches for C27h42n4o4s Research

Molecular Docking and Dynamics Simulations of C27H42N4O4S with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the interaction between a ligand, such as Darunavir, and its biological target, primarily the HIV-1 protease.

Molecular Docking Analysis: Docking studies are employed to predict the preferred binding orientation of Darunavir within the active site of HIV-1 protease. scholarsresearchlibrary.com These simulations reveal key electrostatic interactions, including hydrogen bonding, between the ligand and the amino acid residues of the protease. scholarsresearchlibrary.comscholarsresearchlibrary.com For instance, the carbonyl oxygen, sulfonyl oxygen, amino nitrogen, and furan (B31954) oxygen of Darunavir are actively involved in these interactions. scholarsresearchlibrary.com Docking analyses have shown that Darunavir fits well within the binding pocket of HIV-1 protease, with its terminal benzene (B151609) ring in close proximity to the hydrophobic surface of the receptor. scholarsresearchlibrary.com

A crucial aspect highlighted by docking studies is the role of water molecules in mediating the interaction between Darunavir and the protease. scholarsresearchlibrary.com Specifically, water-mediated hydrogen bonds have been observed between the sulfone oxygen atoms of Darunavir and isoleucine residues (IleA50 and IleB50) of the protease, as well as between the amino nitrogen and an aspartate residue (AspA30). scholarsresearchlibrary.com

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the conformational changes and stability of the Darunavir-protease complex over time. nih.govacs.org These simulations have been instrumental in understanding the structural basis of Darunavir resistance in mutated HIV-1 protease strains. nih.gov By comparing the dynamics of Darunavir bound to wild-type and mutant proteases, researchers can identify changes in residue flexibility and interaction patterns that contribute to reduced inhibitor efficacy. nih.govfrontiersin.org

MD simulations have also been used to study the binding of Darunavir to the monomeric form of HIV-1 protease, suggesting a dual mechanism of action that includes both binding to the active site of the dimer and preventing dimerization. rsc.org Furthermore, these simulations have been employed to investigate the interaction of Darunavir with other viral proteases, such as that of COVID-19. ni.ac.rs

| Darunavir Moiety | Interacting Protease Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carbonyl Oxygen | AspB25, AspA25 | Hydrogen Bonding | scholarsresearchlibrary.com |

| Furan Ring Oxygen | AspB30 | Hydrogen Bonding | scholarsresearchlibrary.com |

| Sulfone Oxygen | IleA50, IleB50 | Water-mediated Hydrogen Bonding | scholarsresearchlibrary.com |

| Amino Nitrogen | AspA30 | Water-mediated Hydrogen Bonding | scholarsresearchlibrary.com |

Virtual Screening and De Novo Design Strategies for Novel this compound Analogues

Computational approaches are pivotal in the discovery of novel analogues of Darunavir with improved efficacy and resistance profiles.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov In the context of Darunavir, virtual screening has been used to identify new potential HIV-1 protease inhibitors. nih.govchemrxiv.org For example, a combinatorial in silico approach was used to generate and screen 858 novel Darunavir analogues, leading to the identification of five compounds with potent inhibitory activity against both wild-type and mutant forms of HIV-1 protease. nih.gov

De Novo Design: This strategy focuses on building novel molecular structures from scratch, often using fragment-based approaches. nih.govnih.govencyclopedia.pub The goal is to design molecules with desired pharmacological properties. encyclopedia.pub In HIV research, de novo design has been employed to develop virtual libraries of protease inhibitors based on natural product fragments. nih.govnih.gov These methods can be combined with artificial intelligence to propose novel molecules for treating viral diseases. nih.govencyclopedia.pub

| Approach | Description | Application in Darunavir Research | Reference |

|---|---|---|---|

| Virtual Screening | Computational screening of large compound libraries to identify potential binders to a target. | Screening of Darunavir analogues to identify potent inhibitors of wild-type and mutant HIV-1 protease. | nih.gov |

| De Novo Design | Building novel molecular structures from smaller fragments to create compounds with desired properties. | Development of virtual libraries of HIV-1 protease inhibitors based on natural product fragments. | nih.govnih.gov |

Quantum Chemical Calculations to Elucidate this compound Reactivity and Electronic Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules like Darunavir. These methods are more accurate than classical molecular mechanics and can elucidate effects such as electronic polarization and charge transfer. nih.gov

The fragment molecular orbital (FMO) method is a quantum mechanical approach suitable for large systems like protein-ligand complexes. nih.gov It has been used to analyze the binding energy of the Darunavir/HIV-1 protease complex, providing insights into the interactions at a quantum level. nih.gov Such calculations can guide the design of new drug analogues by identifying which parts of the molecule contribute most significantly to binding. nih.gov Quantum mechanical calculations have also been used to study the binding interactions of newly synthesized HIV-1 protease inhibitors with both wild-type and resistant strains. rsc.org

Application of Machine Learning and Artificial Intelligence in this compound Lead Discovery

Machine learning (ML) and artificial intelligence (AI) are transforming the field of drug discovery by enabling the analysis of vast datasets to identify new therapeutic candidates and predict their properties. researchgate.netfront-sci.commdpi.com

In the context of HIV research, AI and ML are used to:

Identify new drug targets: AI algorithms can analyze biological data to find and prioritize targets for new drugs. researchgate.net

Predict drug-target interactions: ML models can predict how a potential drug will interact with its target. researchgate.net

Accelerate drug discovery: AI can enhance clinical trials and boost HIV prevention efforts. researchgate.netfront-sci.com

Design novel inhibitors: ML models, such as ensemble learning, have been used to guide the design of potent Darunavir analogues targeting HIV-1 proteases. nih.govresearchgate.net These models can identify crucial chemical substructures for drug development. nih.gov

Screen for potential ligands: AI techniques have been used to screen datasets for potential HIV-1 protease ligands, leading to the discovery of novel compounds. frontiersin.orgnih.gov

Future Research Directions and Unexplored Avenues for C27h42n4o4s

Expanding the Mechanistic Understanding of the "Hold and Kill" Modality Beyond C27H42N4O4S

The mechanism of BI-3802, sometimes referred to as a "molecular glue," represents a novel "hold and kill" strategy. It binds to the BTB domain of the BCL6 homodimer, creating a new molecular surface that promotes polymerization of BCL6 into filaments. acs.orgnih.gov These filaments are then recognized and ubiquitinated by the SIAH1 E3 ubiquitin ligase, marking them for proteasomal degradation. acs.orgguidetopharmacology.orgfrontiersin.org This polymerization-induced degradation is distinct from the action of heterobifunctional degraders (PROTACs) and other molecular glues. acs.orgguidetopharmacology.org

Future research is pivotal to understand the full scope of this modality. Key questions remain regarding the structural and biophysical requirements for a small molecule to induce such a supramolecular assembly. Investigating how the solvent-exposed parts of molecules like BI-3802 contribute to these new protein-protein interactions is a critical area of exploration. nih.gov

Furthermore, the human proteome contains over 600 E3 ligases, yet only a handful, including SIAH1, have been exploited for targeted protein degradation. drughunter.com A deeper understanding of the rules governing E3 ligase recognition of these neo-substrates is essential. Researchers could explore whether other E3 ligases can recognize polymerized proteins and if this mechanism can be generalized to other targets beyond BCL6. This involves identifying other proteins that can be induced to form higher-order structures that become amenable to degradation.

Development of this compound Analogues for Enhanced Target Selectivity or Potency

BI-3802 is a highly potent inhibitor of the BCL6-corepressor interaction and an effective degrader of the BCL6 protein in various diffuse large B-cell lymphoma (DLBCL) cell lines. opnme.commedchemexpress.com However, challenges such as poor solubility and limited bioavailability have hindered its progression into animal studies and further clinical development. aacrjournals.org

This presents a clear direction for the development of analogues. Medicinal chemistry efforts can focus on modifying the BI-3802 scaffold to improve its physicochemical properties without compromising its unique degradation mechanism. Structure-activity relationship (SAR) studies, guided by the co-crystal structure of BI-3802 with the BCL6 BTB domain, can inform rational design of new compounds. aacrjournals.orgresearchgate.net For example, the development of the analogue WK692 was inspired by BI-3802, aiming to achieve better pharmacological profiles. aacrjournals.org

Another avenue for analogue development is to enhance selectivity or even broaden the applicability to other targets. By modifying the core structure and the solvent-exposed moieties, it may be possible to create new compounds that can induce the polymerization of other therapeutically relevant proteins, potentially those considered "undruggable" by conventional inhibitors or PROTACs. researchgate.netnih.gov

| Compound | Target(s) | Reported Potency/Activity |

| BI-3802 | BCL6 | IC50 ≤ 3 nM (BTB domain inhibition); DC50 = 20 nM (degradation in SU-DHL-4 cells) opnme.comcaymanchem.com |

| BI-3812 | BCL6 | Inhibitor, close analogue of BI-3802, but binds weakly and does not induce degradation. opnme.comresearchgate.net |

| WK692 | BCL6 | IC50 = 16 nmol/L (inhibition of BCL6-SMRT interaction) aacrjournals.org |

| FX1 | BCL6 | Positive control inhibitor used in studies with WK692. aacrjournals.org |

Investigation of this compound in Unexplored Preclinical Disease Models

The primary focus for BI-3802 has been on BCL6-driven malignancies like DLBCL. opnme.comnih.gov However, the role of BCL6 is not limited to lymphoma. Overexpression of BCL6 has been implicated in the development of other cancers, including breast cancer, glioblastoma, ovarian cancer, and gastric cancer. aacrjournals.org This suggests a significant opportunity to investigate the anti-tumor activity of BI-3802 and its improved analogues in a broader range of preclinical cancer models.

Recent studies have already started to explore this. For instance, targeting BCL6 with BI-3802 in gastrointestinal stromal tumor (GIST) mouse xenograft models was shown to enhance the antitumor activity of imatinib (B729). caymanchem.com This highlights the potential of BI-3802 in combination therapies for solid tumors.

Future preclinical studies should systematically evaluate BI-3802 or its next-generation analogues in patient-derived xenograft (PDX) models of these unexplored cancers to validate BCL6 as a therapeutic target and assess the efficacy of this degradation strategy. Furthermore, given the role of epigenetic regulators in non-cancerous diseases, such as neurological and autoimmune disorders, there may be untapped potential for BCL6 degraders in these areas as well. mdpi.comnih.gov

Challenges and Opportunities in Translational Research for this compound and Similar Compounds

The journey from a promising preclinical compound to a clinical therapeutic is fraught with challenges, and BI-3802 and similar "molecular glue" degraders are no exception.

Challenges:

Physicochemical Properties: As seen with BI-3802, poor solubility and bioavailability are major hurdles for oral drug development. aacrjournals.org Overcoming these issues is a primary challenge for medicinal chemists.

Predicting Clinical Efficacy: While preclinical models are essential, accurately predicting the efficacy and potential resistance mechanisms in human patients is difficult. tandfonline.com Resistance could arise from mutations in the target protein, the E3 ligase, or upregulation of alternative cellular pathways. nih.gov

Distinguishing Mechanisms: Some compounds may act through a combination of inhibition, PROTAC-like degradation, and molecular glue-induced polymerization. acs.org Dissecting these mechanisms is crucial for optimization and understanding potential off-target effects.

Off-Target Effects: While BI-3802 appears highly specific for BCL6, the potential for inducing polymerization of other proteins or other off-target effects must be thoroughly investigated. nih.gov

Opportunities:

Targeting the "Undruggable": The novel mechanism of BI-3802 offers a paradigm for targeting proteins that have been difficult to address with conventional small molecules or even PROTACs, such as transcription factors. nih.govnih.gov

Overcoming Resistance: By inducing complete degradation of the target protein, compounds like BI-3802 can potentially overcome resistance mechanisms associated with traditional inhibitors that merely block a single function of the protein. frontiersin.org

Expanding the E3 Ligase Toolbox: The discovery that SIAH1 can be harnessed for degradation opens the door to identifying and utilizing other E3 ligases, greatly expanding the scope of targeted protein degradation. drughunter.com

Combination Therapies: The ability of BCL6 degraders to sensitize cancer cells to other treatments, as seen with imatinib in GIST models, presents a significant opportunity for developing powerful combination therapies. caymanchem.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of C27H42N4O4S using spectroscopic and crystallographic methods?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D structural elucidation. For novel compounds, ensure purity (>95%) via HPLC and elemental analysis. Cross-validate results with literature data for known analogs .

- Key Considerations : Report detailed experimental conditions (e.g., solvent, temperature) and calibration standards to ensure reproducibility. For crystallography, deposit data in public repositories (e.g., Cambridge Structural Database) .

Q. What experimental protocols are recommended for synthesizing C27H42N4O4S with high yield and purity?

- Methodology : Use retrosynthetic analysis to identify feasible pathways. Optimize reaction parameters (e.g., catalyst loading, temperature) via design of experiments (DoE). Monitor reaction progress using TLC or in-situ spectroscopy. Purify via column chromatography or recrystallization, and characterize intermediates at each step .

- Troubleshooting : If yields are inconsistent, check moisture/oxygen sensitivity of reagents or side reactions (e.g., dimerization). Compare kinetics with computational models .

Advanced Research Questions

Q. How can researchers design studies to investigate the biological or catalytic mechanisms of C27H42N4O4S?

- Methodology : Formulate hypotheses using the PICO framework (Population/Problem, Intervention, Comparison, Outcome). For enzyme inhibition studies, use kinetic assays (e.g., Michaelis-Menten plots) and molecular docking simulations. Validate mechanisms via isotopic labeling or mutagenesis .

- Data Interpretation : Address contradictions (e.g., conflicting IC50 values) by standardizing assay conditions (pH, buffer) and verifying compound stability .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of C27H42N4O4S?

- Methodology : Conduct systematic reviews to identify methodological discrepancies. Replicate experiments under controlled conditions (e.g., USP-standard buffers for solubility tests). Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability .

- Case Study : If solubility data conflicts, compare results across solvents (DMSO vs. aqueous buffers) and account for polymorphic forms .

Q. What strategies are effective for integrating computational modeling (e.g., DFT, MD) with experimental data for C27H42N4O4S?

- Methodology : Use density functional theory (DFT) to predict electronic properties and molecular dynamics (MD) to simulate conformational changes. Validate models with experimental NMR chemical shifts or IR spectra. Cross-reference with databases like PubChem or Reaxys .

- Pitfalls : Avoid overfitting models to limited datasets. Report convergence criteria and basis sets in computational studies .

Methodological Best Practices

- Literature Review : Systematically search SciFinder, PubMed, and Web of Science using Boolean operators (e.g., "C27H42N4O4S AND synthesis NOT patent"). Prioritize peer-reviewed journals over preprints .

- Data Presentation : Use tables to compare synthetic yields (include SD, n=3) and figures for spectral overlays. Label axes clearly and cite non-original content (e.g., software-generated graphs) .

- Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed reactions) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.